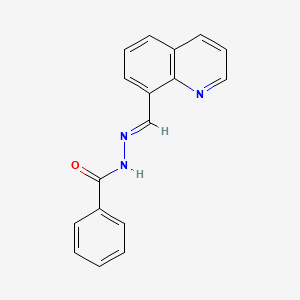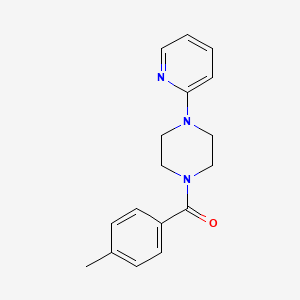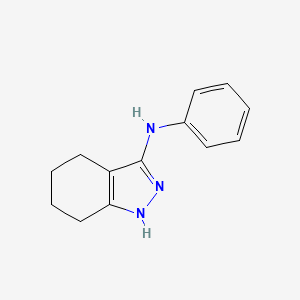![molecular formula C22H23ClN2OS B5549253 1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)
1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of compounds structurally related to "1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol" often involves complex reactions, including condensation, nucleophilic substitution, and Michael addition reactions. For example, the synthesis of similar compounds has been achieved through reactions involving amino protection, nucleophilic reaction, and deprotection, purified by silica gel chromatography (Guo Qian-yi, 2011). Another approach utilized Michael addition of secondary amine to α, β-unsaturated carbonyl compounds (S. Fatma et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as X-ray crystallography, which provides insights into the crystal structure and molecular geometry. For instance, the study of a related compound revealed its crystallization in a specific space group, detailing the conformation of its molecular components and intermolecular interactions (S. B. Benakaprasad et al., 2007).
Chemical Reactions and Properties
Compounds with similar structural motifs exhibit a range of chemical behaviors, including electrophilic and nucleophilic reactions as indicated by Fukui Function Analysis. For example, certain sites within the molecule have been identified as prone to electrophilic and nucleophilic attacks, suggesting potential reactivity patterns (Arul Murugesan et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds. Studies on related compounds have employed various spectroscopic and computational methods to predict and analyze these properties. For instance, Density Functional Theory (DFT) calculations have been used to explore molecular geometry, vibrational analysis, and other physical properties (S. Fatma et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and biological activity, are influenced by the molecular structure. For example, molecular docking studies of related compounds have provided insights into their potential biological activities by calculating binding affinities with biological targets (Arul Murugesan et al., 2021). Furthermore, the use of nanocrystalline catalysts for the synthesis of related compounds highlights innovative approaches to enhancing chemical reactivity and efficiency (H. R. H. Astaneh, E. M. Rufchahi, 2018).
Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis and Spectroscopy : A compound similar to the query, 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, was synthesized and characterized using various techniques including X-ray crystallography and NMR spectroscopy. It was subjected to density functional theory (DFT) calculations and molecular docking studies to understand its properties and potential biological activity (Murugesan et al., 2021).
Materials Science
- Thin Film Transistors : Research on a terthiophene-based quinodimethane compound (related to the query compound) demonstrated its application in thin film transistors (TFTs). It showed n-channel conduction in films, indicating potential use in electronic devices (Pappenfus et al., 2002).
Pharmaceutical Applications
- Antimicrobial Activity : The antimicrobial activity of compounds similar to the query, specifically (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, was investigated. These compounds showed significant activity against various bacterial and fungal strains (Ashok et al., 2014).
- Anti-tubercular Activity : Mefloquine derivatives, which are structurally similar to the query compound, were studied for their anti-tubercular activities. The compounds showed significant inhibitory effects against M. tuberculosis in vitro assays (Wardell et al., 2011).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific molecular targets in the body. The presence of a quinoline ring suggests potential antimalarial activity, as many antimalarial drugs are quinoline derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[2-(4-chlorophenyl)-7-methylsulfanylquinolin-3-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c1-27-20-9-6-16-11-17(13-25-10-2-3-19(26)14-25)22(24-21(16)12-20)15-4-7-18(23)8-5-15/h4-9,11-12,19,26H,2-3,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVQORYUCPEQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=NC(=C(C=C2C=C1)CN3CCCC(C3)O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(4-Chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)
![8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)
![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)


![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)
![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)


![3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5549237.png)
![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)
![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)